molecular formula C14H12N2O2 B12439077 N-(2-methoxyphenyl)benzo[d]oxazol-2-amine

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine

Katalognummer: B12439077
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: JJIZYUIEMXPWQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family This compound is characterized by a benzoxazole ring fused with an aniline moiety substituted with a methoxy group at the ortho position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol with 2-methoxyaniline. One common method is the condensation reaction between 2-aminophenol and 2-methoxyaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Another approach involves the use of 2-aminophenol and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazole ring to a benzoxazoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Functionalized benzoxazole derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of fluorescent dyes and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Methoxyphenyl)-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact selectively with biological targets and exhibit a range of biological activities not commonly found in other benzoxazole derivatives.

Eigenschaften

Molekularformel

C14H12N2O2

Molekulargewicht

240.26 g/mol

IUPAC-Name

N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O2/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16)

InChI-Schlüssel

JJIZYUIEMXPWQS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.